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Compound of Interest

Compound Name: 2,7-Diazaspiro[4.5]decan-3-one

Cat. No.: B1395335 Get Quote

The 2,7-diazaspiro[4.5]decan-3-one scaffold represents a unique class of heterocyclic

compounds characterized by a spirocyclic junction connecting a piperidine ring and a γ-lactam

(pyrrolidinone) ring. Spirocyclic systems are of significant interest in medicinal chemistry and

drug development due to their inherent three-dimensionality and structural rigidity, which can

lead to enhanced binding affinity and selectivity for biological targets.[1] The

diazaspiro[4.5]decane core, in particular, has been explored for the development of novel

therapeutic agents, including inhibitors of enzymes like chitin synthase and receptor-interacting

protein kinase 1 (RIPK1).[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed

analysis of the expected spectroscopic data for 2,7-diazaspiro[4.5]decan-3-one. While direct

experimental spectra for this specific molecule are not widely published, this document

synthesizes predictive data based on fundamental spectroscopic principles and published data

for closely related analogs.[3][4] This approach provides researchers with a robust framework

for the identification and characterization of this and similar scaffolds.

The core structure, 2,7-diazaspiro[4.5]decan-3-one, possesses the molecular formula

C₈H₁₄N₂O and a monoisotopic mass of 154.1106 Da.[4] A thorough understanding of its

spectroscopic signature is the first step in leveraging its potential in research and development.

Caption: Molecular structure of 2,7-diazaspiro[4.5]decan-3-one with atom numbering.

Section 1: Mass Spectrometry (MS)
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Mass spectrometry is a cornerstone technique for determining the molecular weight and

elemental composition of a compound. For 2,7-diazaspiro[4.5]decan-3-one, electrospray

ionization (ESI) is the preferred method due to the presence of basic nitrogen atoms, which are

readily protonated.

Experimental Protocol: ESI-MS
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable

solvent, such as methanol or acetonitrile/water (50:50 v/v), to create a 1 mg/mL stock

solution. Further dilute to a final concentration of 1-10 µg/mL.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an ESI source.

Analysis Parameters (Positive Ion Mode):

Ionization Mode: ESI+

Capillary Voltage: 3.5 – 4.5 kV

Nebulizer Gas (N₂): 1.5 – 2.5 Bar

Drying Gas (N₂): 8 – 10 L/min at 200°C

Mass Range:m/z 50 – 500

Data Acquisition: Acquire the full scan spectrum. For structural elucidation, perform tandem

MS (MS/MS) on the protonated molecular ion.

Predicted Mass Spectrum and Fragmentation
Based on its molecular formula (C₈H₁₄N₂O), the predicted masses for various adducts of 2,7-
diazaspiro[4.5]decan-3-one are summarized below. The protonated molecule, [M+H]⁺, is

expected to be the base peak in ESI positive mode.
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Adduct Calculated m/z

[M+H]⁺ 155.1179

[M+Na]⁺ 177.0998

[M+K]⁺ 193.0738

[M+NH₄]⁺ 172.1444

Data predicted and sourced from PubChem.[4]

Tandem MS (MS/MS) of the [M+H]⁺ ion (m/z 155.12) would likely involve fragmentation

pathways initiated by the cleavage of the spirocyclic system. Key fragmentations would include

ring-opening of the piperidine or lactam moieties.

Piperidine Ring Cleavage Lactam Ring Cleavage

[M+H]⁺
m/z = 155.12

Fragment A
(Loss of C₂H₅N)

- C₂H₅N

Fragment B
(Loss of C₃H₆)

- C₃H₆

Fragment C
(Loss of CO)

- CO

Fragment D
(Loss of C₂H₂NO)

- C₂H₂NO

Click to download full resolution via product page

Caption: Plausible fragmentation pathways for [M+H]⁺ of 2,7-diazaspiro[4.5]decan-3-one.

Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups within a molecule. The

structure of 2,7-diazaspiro[4.5]decan-3-one contains a secondary amine, a secondary amide

(lactam), and aliphatic C-H bonds, each giving rise to characteristic absorption bands.
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR

crystal (typically diamond or germanium).

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,

then record the sample spectrum.

Spectral Range: 4000 – 400 cm⁻¹

Resolution: 4 cm⁻¹

Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically presented as transmittance or

absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
The predicted IR spectrum is dominated by absorptions from the N-H and C=O bonds. The

table below outlines the expected characteristic peaks, with frequency ranges informed by

analogous structures.[3]
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Functional Group Vibration Type
Predicted
Wavenumber
(cm⁻¹)

Intensity

N-H (Amide) Stretch 3200 – 3100 Medium

N-H (Amine) Stretch 3350 – 3250 Medium

C-H (Aliphatic) Stretch 2950 – 2850 Strong

C=O (γ-Lactam) Stretch 1710 – 1680 Strong

N-H Bend 1640 – 1550 Medium

C-N Stretch 1250 – 1100 Medium

The γ-lactam carbonyl stretch is expected at a relatively high frequency due to ring strain.

Section 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 2,7-diazaspiro[4.5]decan-3-one, ¹H and ¹³C NMR will reveal the precise

connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-

d₆ is often suitable as it can solubilize polar compounds and allows for the observation of

exchangeable N-H protons.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0 – 12 ppm.
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Number of Scans: 8-16.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0 – 200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine and

lactam rings. Due to the spirocyclic nature, the protons on the piperidine ring adjacent to the

spiro-carbon (C6 and C10) may be diastereotopic and appear as complex multiplets.

Proton(s)
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

NH (Amine) 2.5 - 4.0 (broad) Singlet (br) 1H

Shift is solvent

and

concentration

dependent.

NH (Lactam) 7.0 - 8.5 (broad) Singlet (br) 1H

Typically

downfield due to

amide

resonance.

CH₂ (C4) ~3.2 - 3.4 Singlet or ABq 2H
Adjacent to the

lactam nitrogen.

CH₂ (C6, C10) ~2.8 - 3.1 Multiplet 4H
Adjacent to the

amine nitrogen.

CH₂ (C8, C9) ~1.5 - 1.8 Multiplet 4H

Aliphatic protons

on the piperidine

ring.
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Predicted ¹³C NMR Spectrum
The molecule has 8 carbon atoms. Assuming free rotation and conformational averaging, 6

distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum.

Carbon(s)
Predicted Chemical Shift
(δ, ppm)

Notes

C=O (C3) 175 – 180 Amide carbonyl carbon.

C5 (Spiro) 60 – 70
Quaternary spiro-carbon, often

a weaker signal.

C4 45 – 55
Carbon adjacent to the lactam

nitrogen.

C6, C10 40 – 50
Carbons adjacent to the amine

nitrogen.

C8, C9 25 – 35
Aliphatic carbons in the

piperidine ring.

Conclusion
This technical guide provides a comprehensive, predictive overview of the key spectroscopic

data for 2,7-diazaspiro[4.5]decan-3-one. By combining fundamental principles with data from

analogous structures, we have established a reliable set of expected values for mass

spectrometry, IR spectroscopy, and NMR spectroscopy. This information serves as an essential

reference for researchers working on the synthesis, isolation, or application of this promising

heterocyclic scaffold, ensuring its accurate and efficient characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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